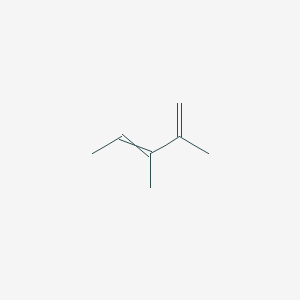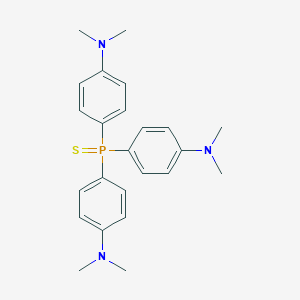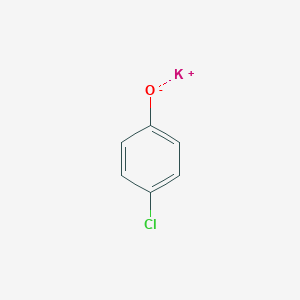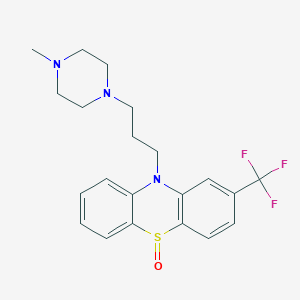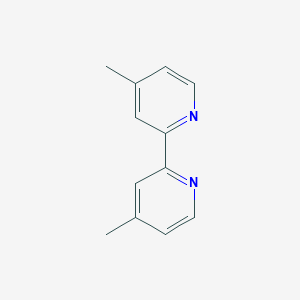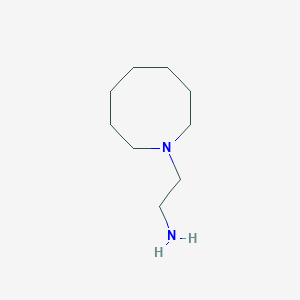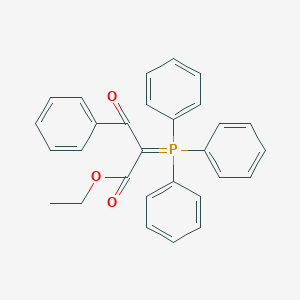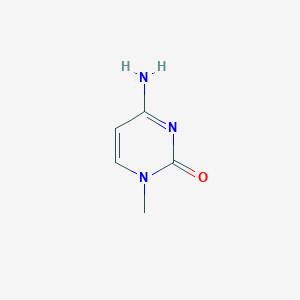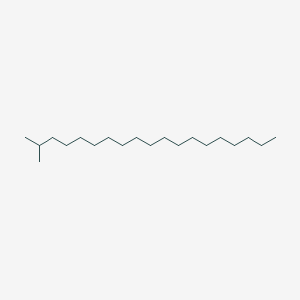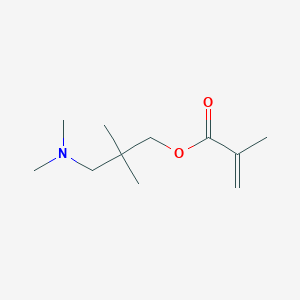
3-(Dimethylamino)-2,2-dimethylpropyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2,2-dimethylpropyl methacrylate: is an organic compound with the molecular formula C11H21NO2. It is a derivative of methacrylic acid and contains a dimethylamino group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate typically involves the esterification of methacrylic acid with [3-(dimethylamino)-2,2-dimethylpropyl] alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The dimethylamino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate is used as a monomer in the synthesis of polymers. It can undergo polymerization reactions to form poly(methacrylate) derivatives, which are used in coatings, adhesives, and other materials.
Biology: The compound is used in the synthesis of biologically active molecules. Its derivatives have been studied for their potential use as drug candidates due to their ability to interact with biological targets.
Medicine: In medicine, the compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to act as drug delivery agents or as active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is employed in the manufacture of surfactants, emulsifiers, and other functional materials.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparaison Avec Des Composés Similaires
[3-(Dimethylamino)-2,2-dimethylpropyl] methacrylate: This compound is similar in structure but has a methacrylate group instead of a methacrylate ester.
2-(Dimethylamino)ethyl methacrylate: This compound contains a dimethylamino group and a methacrylate group but differs in the alkyl chain length.
Uniqueness: 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
1118-38-3 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-9(2)10(13)14-8-11(3,4)7-12(5)6/h1,7-8H2,2-6H3 |
Clé InChI |
VVOKYOKVMKJIMT-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
SMILES isomérique |
C/C(=C\N(C)C)/C(=O)OCC(C)(C)C |
SMILES canonique |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
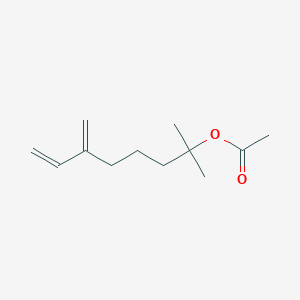
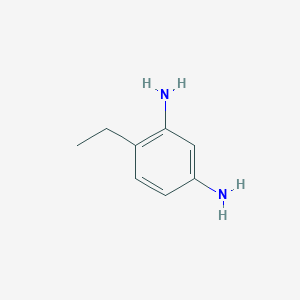
![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)
